urolithin B
Overview
Description
Urolithin B is a type of phenolic compound produced in the human gut after the absorption of ellagitannins-containing foods such as pomegranates, strawberries, red raspberries, walnuts, and oak-aged red wine . It is a natural metabolite formed by the gut microbiota from ellagic acid and ellagitannins . This compound is found in the urine in the form of this compound glucuronide .
Mechanism of Action
Urolithin B (Uro B) is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts .
Target of Action
This compound targets several key proteins and enzymes in the body. It inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), and hence, critical for estradiol synthesis . It also reduces the production of reactive oxygen species (ROS) and NADPH oxidase subunit expression .
Mode of Action
This compound interacts with its targets to exert powerful antioxidant and anti-inflammatory activities. It reduces the production of ROS and NADPH oxidase subunit expression and upregulates hemeoxygenase-1 expression via Nrf2/ARE signaling . It also inhibits JNK, ERK, and Akt phosphorylation, enhancing AMPK phosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates the HMGB1-TLR4-NF-κB pathway, which is involved in inflammation and immune response . It also alters leukemic cell metabolism, leading to changes in glutamine metabolism, one-carbon metabolism, and lipid metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is produced by gut bacteria from ingested ETs and EA . The biological distribution of Uro B is markedly dependent on the protein transporter; thus, cellular uptake of Uro B may involve drug target tissues . Its bioavailability is influenced by factors such as the gut microbiota and diet .
Result of Action
This compound has a wide range of health benefits due to its strong antioxidant and anti-inflammatory properties. It prevents the development of hyperlipidemia, cardiovascular disease (CVD), and tumors . It also weakens the injury to the small intestine and ameliorates intestinal immunity function . In a TMAO-induced rat cardiomyocyte model, this compound-glucuronide (Uro B-gluc) recovered cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation .
Action Environment
The action of this compound is influenced by environmental factors such as diet and gut microbiota. The gut microbiota plays a crucial role in the production of this compound from ingested ETs and EA . Dietary intake of ETs and EA-rich foods can influence the production and bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Urolithin B has been found to prevent the development of hyperlipidemia, cardiovascular disease, and tumors due to its strong antioxidant and anti-inflammatory properties . It interacts with various enzymes, proteins, and other biomolecules, altering their function and contributing to its wide range of effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease lipid plaque deposition and inhibit lipid uptake and cholesterol efflux in ox-LDL treated murine J774 and human THP-1 macrophage cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to downregulate the HMGB1-TLR4-NF-κB pathway in aging mice, effectively weakening the injury to the small intestine and ameliorating intestinal immunity function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation, were recovered by this compound-glucuronide in a TMAO-induced rat cardiomyocyte model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study of streptozotocin-induced diabetic rats, daily intraperitoneal injection of this compound significantly improved cardiac performance .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce an increase in glucose, succinic acid, and acetolactate in leukemic cells, suggesting a shift towards a more oxidative phosphorylation phenotype .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For example, this compound metabolites have been found to accumulate in the myocardium .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urolithin B can be synthesized through various chemical routes. One common method involves the hydrolysis of ellagitannins to produce ellagic acid, which is then further metabolized by gut microbiota to form this compound . The synthetic process typically involves the use of specific enzymes and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of ellagitannins from natural sources such as pomegranates and berries. These ellagitannins are then subjected to enzymatic hydrolysis to produce ellagic acid, which is further metabolized to this compound by specific strains of gut bacteria . The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Urolithin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halides or other nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Urolithin B has garnered significant attention in scientific research due to its wide range of applications :
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: It has been studied for its role in modulating gut microbiota and its impact on overall health.
Medicine: this compound exhibits potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions such as cardiovascular diseases, diabetes, and cancer
Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Comparison with Similar Compounds
. While all urolithins share a common origin from ellagitannins, they differ in their specific chemical structures and biological activities:
Urolithin A: Known for its strong anti-aging and mitochondrial health-promoting effects.
Urolithin D: Exhibits potent anti-inflammatory and anticancer properties.
Uniqueness of Urolithin B: this compound is unique in its ability to modulate muscle protein synthesis and degradation, making it particularly interesting for research in muscle health and aging.
Properties
IUPAC Name |
3-hydroxybenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQMTRHPNOXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150610 | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1139-83-9 | |
Record name | Urolithin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urolithin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1139-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urolithin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Urolithin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of urolithin B in combating osteoarthritis?
A1: this compound demonstrates anti-inflammatory, antioxidant, and anti-proteinase activities in interleukin-1β-induced human chondrocytes, a model for osteoarthritis. [] It inhibits the overexpression of inflammatory markers (COX2), nitrosative markers (NOS2), and matrix metalloproteinases (MMPs -1, -3, 13), thereby protecting cartilage from degradation. [] You can find more details in this research paper:
Q2: How does this compound contribute to the prevention of atherosclerosis?
A2: this compound, along with its conjugated metabolite this compound sulfate, modulates the expression of key proteins involved in reverse cholesterol transport (RCT), namely ABCA1 and SR-BI. [] This modulation enhances cholesterol efflux from macrophage cells, reducing lipid plaque deposition, a hallmark of atherosclerosis. []
Q3: Can this compound protect against myocardial arrhythmias after acute myocardial infarction?
A3: Studies suggest that this compound may reduce the susceptibility to myocardial arrhythmias following hypoxia, a condition mimicking acute myocardial infarction. [] It achieves this by inhibiting cardiomyocyte apoptosis via activation of the Akt/mTOR pathway and suppressing nerve remodeling by inhibiting NF-κB nuclear translocation. []
Q4: How does this compound impact insulin secretion in the context of type 2 diabetes?
A4: Research indicates that this compound can protect pancreatic β-cells from the damaging effects of Islet Amyloid Polypeptide (IAPP) aggregation, a key factor in type 2 diabetes. [] this compound appears to modulate IAPP aggregation kinetics, reduce IAPP-induced oxidative stress, and improve mitochondrial respiration in β-cells, ultimately enhancing glucose-stimulated insulin secretion. []
Q5: Does this compound have an effect on osteoclastogenesis?
A5: Yes, this compound has been shown to inhibit RANKL-induced osteoclast differentiation and activation, key processes in bone resorption. [] The proposed mechanism involves the attenuation of intracellular reactive oxygen species (ROS) levels, suppression of RANKL-induced signaling pathways (NF-κB, MAPK, and Akt), and downregulation of osteoclast-specific genes. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol. []
Q7: How can the bioavailability of this compound be improved?
A7: While not directly addressed in the provided research, improving the bioavailability of this compound could potentially involve strategies like encapsulation in nanoparticles, formulation with permeation enhancers, or development of prodrugs.
Q8: What is the primary route of metabolism and excretion for this compound?
A8: Studies indicate that this compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. [, , ] These conjugated metabolites are then excreted mainly in urine and bile, with glucuronide conjugates being more abundant in urine and sulfate conjugates dominating in plasma. []
Q9: How long do this compound metabolites persist in the body after ingestion of ellagitannin-rich foods?
A9: Urolithin metabolites, particularly urolithin A glucuronide, have been detected in human urine up to 48 hours after consumption of ellagitannin-rich foods like pomegranate juice. [] This suggests a relatively long persistence in the body, likely due to enterohepatic circulation. []
Q10: Has this compound demonstrated efficacy in any preclinical models of disease?
A10: Yes, preclinical studies have shown promising results with this compound in various disease models: - Osteoarthritis: this compound attenuated cartilage degeneration and inflammation in an anterior cruciate ligament transection model in vitro and ex vivo. [] - Atherosclerosis: this compound reduced lipid plaque deposition in apoE-/- mice. [] - Cardiac arrhythmias: this compound reduced susceptibility to arrhythmias in a hypoxia-induced model in vitro. [] - Type 2 diabetes: this compound protected pancreatic β-cells from IAPP-induced toxicity and improved insulin secretion in vitro. [] - Osteoporosis: this compound suppressed osteoclastogenesis in vitro and reduced bone loss in ovariectomized mice. [, ]
Q11: What types of in vitro assays have been used to study the biological activity of this compound?
A11: Various in vitro assays have been employed to investigate this compound, including: - Cell viability assays (MTT assay) [, ] - Flow cytometry for cell cycle analysis and apoptosis detection [] - Reactive oxygen species (ROS) measurements [] - Western blotting for protein expression analysis [, , , ] - Quantitative RT-PCR for gene expression analysis [] - Enzyme assays (e.g., tyrosinase, MAO-A) [, ] - Cell migration assays []
Q12: Are there any known biomarkers for predicting the efficacy or monitoring the response to this compound treatment?
A12: While the research does not directly identify specific biomarkers for this compound efficacy, measuring the levels of this compound and its metabolites (glucuronides and sulfates) in plasma and urine could potentially serve as indicators of exposure and metabolism. Further research is needed to establish their correlation with therapeutic outcomes. [, ]
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